Escaline hydrochloride chemical and physical properties
Escaline hydrochloride chemical and physical properties
Chemical Identity, Physical Properties, and Pharmacological Profile
Executive Summary
Escaline Hydrochloride is the hydrochloride salt of 3,5-dimethoxy-4-ethoxyphenethylamine, a structural homolog of the classical psychedelic mescaline.[1] Distinguished by the extension of the 4-position methoxy group to an ethoxy moiety, this modification confers a 5-to-8-fold increase in potency relative to its parent compound and alters its metabolic stability. This guide provides a rigorous technical analysis of Escaline HCl, designed to support researchers in neuropharmacology and medicinal chemistry. It prioritizes reproducible synthesis, precise physicochemical characterization, and the elucidation of 5-HT2A receptor signaling pathways.
Chemical Identity & Structural Analysis
Escaline belongs to the phenethylamine class of psychoactive compounds.[2][3] The hydrochloride salt is the preferred form for biological assays due to its superior aqueous solubility and stability compared to the freebase.
Nomenclature and Identifiers
| Parameter | Detail |
| IUPAC Name | 2-(4-ethoxy-3,5-dimethoxyphenyl)ethanamine hydrochloride |
| Common Name | Escaline HCl |
| CAS Number | 3166-82-3 (HCl salt) |
| Molecular Formula | C₁₂H₁₉NO₃[1][4][5][6] · HCl |
| Molecular Weight | 261.75 g/mol |
| SMILES | CCOc1c(OC)cc(CCN)cc1OC.Cl |
Structural moieties
The molecule features a central benzene ring substituted at the 3 and 5 positions with methoxy groups and at the 4-position with an ethoxy group. This specific 4-ethoxy substitution is the critical pharmacophore distinguishing it from Mescaline (3,4,5-trimethoxy), increasing lipophilicity and receptor binding affinity.
Physical Properties & Stability
Accurate physical data is essential for formulation and storage. The following data aggregates experimental values and validated literature sources.
Physicochemical Constants
| Property | Value | Context/Notes |
| Melting Point | 165 – 167 °C | Sharp melting point indicates high purity. |
| Appearance | White to off-white crystalline solid | Hygroscopic; store in desiccated environment. |
| pKa (Predicted) | ~9.5 (Amine) | Typical for primary phenethylamines. |
| Hygroscopicity | Moderate | HCl salts attract moisture; weigh rapidly. |
Solubility Profile
Solubility is critical for preparing stock solutions for in vitro and in vivo assays.
| Solvent | Solubility (approx.) | Protocol Recommendation |
| Water (ddH₂O) | > 20 mg/mL | Ideal for saline injection vehicles. |
| Ethanol | ~ 10 mg/mL | Good for intermediate stock solutions. |
| DMSO | ~ 3 mg/mL | Preferred for high-concentration cellular assays. |
| PBS (pH 7.2) | ~ 3 mg/mL | Standard buffer for receptor binding assays. |
| DMF | ~ 0.5 mg/mL | Less recommended due to solvent toxicity. |
Synthesis & Purification Protocol
While historical methods (Shulgin, PiHKAL #72) utilize a nitrile reduction route, modern laboratory standards favor the Henry Reaction (Nitroaldol condensation) followed by hydride reduction. This route offers higher atom economy, avoids toxic cyanide intermediates, and uses readily available precursors.
Reaction Scheme (DOT Visualization)
The following diagram outlines the optimized synthesis pathway starting from Syringaldehyde.
Figure 1: Optimized synthetic pathway for Escaline HCl via the Henry Reaction.
Detailed Methodology
Step 1: Alkylation (Formation of the Benzaldehyde)
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Reagents: Syringaldehyde (1.0 eq), Ethyl Iodide (1.2 eq), Potassium Carbonate (2.0 eq), DMF.
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Protocol: Dissolve Syringaldehyde in DMF. Add K₂CO₃ followed by Ethyl Iodide dropwise. Heat to 80°C for 4 hours.
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Why: The 4-OH is the most acidic proton; selective alkylation here is thermodynamically favored over ring alkylation.
Step 2: Henry Reaction (Formation of Nitrostyrene)
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Reagents: 3,5-dimethoxy-4-ethoxybenzaldehyde, Nitromethane (solvent/reactant), Ammonium Acetate (catalyst).
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Protocol: Reflux the aldehyde in excess nitromethane with catalytic NH₄OAc for 2-4 hours until the color shifts to deep yellow/orange (characteristic of conjugated nitrostyrenes).
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Purification: Crystallize from IPA.
Step 3: Reduction & Salt Formation
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Reagents: LiAlH₄ (LAH), anhydrous THF.
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Protocol: Add the nitrostyrene to a suspension of LAH in THF under inert atmosphere (N₂ or Ar). Reflux for 24 hours. Quench carefully (Fieser workup).
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Salt Formation: Dissolve the crude oil (freebase) in dry Isopropanol (IPA). Add concentrated HCl dropwise until pH ~3. Dilute with anhydrous Diethyl Ether to precipitate the hydrochloride salt. Recrystallize from Ethanol/IPA.
Analytical Characterization
Verification of the final product requires multi-modal analysis.
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¹H-NMR (D₂O, 400 MHz):
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δ 1.35 (t, 3H): Methyl protons of the 4-ethoxy group.
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δ 2.95 (t, 2H): Methylene protons adjacent to the amine (β-position).
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δ 3.25 (t, 2H): Methylene protons adjacent to the phenyl ring (α-position).
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δ 3.85 (s, 6H): Protons of the two methoxy groups at positions 3 and 5.
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δ 4.10 (q, 2H): Methylene protons of the 4-ethoxy group.
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δ 6.70 (s, 2H): Aromatic protons (positions 2 and 6).
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Mass Spectrometry (ESI+):
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Expected [M+H]⁺ peak at m/z 226.1 (corresponding to the freebase cation).
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Pharmacological Profile
Escaline acts primarily as a partial agonist at the 5-HT₂A receptor. Its activity profile is distinct from simple serotonin agonists due to biased signaling that favors specific intracellular pathways associated with psychedelic effects.
Mechanism of Action
The compound binds to the orthosteric site of the 5-HT₂A receptor, a G-protein coupled receptor (GPCR). Unlike endogenous serotonin, Escaline stabilizes a receptor conformation that preferentially activates the Gq/11 pathway, leading to Phospholipase C (PLC) activation.
Signaling Pathway (DOT Visualization)
Figure 2: 5-HT2A Gq-mediated signaling cascade activated by Escaline.
Receptor Affinity Data
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5-HT₂A: Ki ≈ 150 - 600 nM (Moderate Affinity).
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5-HT₂C: Lower affinity than 2A, but contributes to side-effect profile (anorexia, anxiety).
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Potency: 40–60 mg (oral, human equivalent) roughly equates to 300–400 mg Mescaline HCl.
Safety & Handling (SDS Highlights)
Signal Word: WARNING
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Hazard Statements:
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H302: Harmful if swallowed.
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H336: May cause drowsiness or dizziness.
-
-
Precautionary Measures:
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PPE: Nitrile gloves, safety glasses, and lab coat are mandatory.
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Inhalation: Use a fume hood when handling the powder to avoid inhalation of dust.
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Storage: Store at -20°C. Protect from light and moisture.
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References
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Shulgin, A., & Shulgin, A. (1991).[7] PiHKAL: A Chemical Love Story. Transform Press. Entry #72 (Escaline).
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Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews, 68(2), 264-355.
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Cayman Chemical. (2023). Escaline (hydrochloride) Product Information & SDS.
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National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 85780760, Escaline hydrochloride.
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Rickli, A., et al. (2016). Receptor interaction profiles of novel psychoactive substances: psychedelics and related compounds. European Neuropsychopharmacology, 26(8), 1327-1337.
Sources
- 1. Escaline (hydrochloride) | C12H20ClNO3 | CID 85780760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m.psychonautwiki.org [m.psychonautwiki.org]
- 3. Behavioral pharmacology of mescaline - the role of serotonin 5-HT2A, 5-HT2B, 5-HT2C and 5-HT1A receptors | bioRxiv [biorxiv.org]
- 4. Mescaline - Wikipedia [en.wikipedia.org]
- 5. caymanchem.com [caymanchem.com]
- 6. #72 E; escaline; 3,5-dimethoxy-4-ethoxyphenethylamine [studfile.net]
- 7. Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
